Enhanced Cytotoxic Potency via 4-Bromo Substitution: Direct Comparative Data
The 4-bromo substitution on the benzimidazole scaffold significantly enhances cytotoxic activity against multiple human cancer cell lines. In a direct head-to-head study of a series of benzimidazole derivatives, the bromo-derivative (referred to as 'compound 5') demonstrated the highest cytotoxic potential compared to its non-brominated and differently substituted analogs [1].
| Evidence Dimension | Cytotoxicity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 17.8 ± 0.24 μg/mL (MCF-7); 10.2 ± 1.4 μg/mL (DU-145); 49.9 ± 0.22 μg/mL (H69AR) [1] |
| Comparator Or Baseline | Other benzimidazole derivatives in the same study (Compounds 1-4) with IC50 values ranging from 9.2 to 166.1 μg/mL [1] |
| Quantified Difference | Compound 5 (bromo-derivative) exhibited the highest cytotoxic potential among all synthesized derivatives, outperforming the majority of comparators across a panel of cancer cell lines [1]. |
| Conditions | In vitro MTT assay against MCF-7 (breast cancer), DU-145 (prostate cancer), and H69AR (small cell lung cancer) cell lines [1]. |
Why This Matters
This data provides a clear, quantitative rationale for selecting the 4-bromo derivative over other benzimidazole analogs when high cytotoxic potency is a primary screening or development objective in oncology research.
- [1] Atmaca, H., İlhan, S., Batır, M. B., Pulat, Ç. Ç., Güner, A., & Bektaş, H. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. View Source
